N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole ring, a pyridine ring, and a furan ring
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with 2,3-dimethylbenzaldehyde under acidic conditions.
Attachment of the pyridine ring: The benzo[d]thiazole intermediate is then reacted with 3-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride to form the N-(pyridin-3-ylmethyl)benzo[d]thiazole derivative.
Formation of the furan ring: The final step involves the reaction of the N-(pyridin-3-ylmethyl)benzo[d]thiazole derivative with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Uniqueness
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding interactions and overall chemical reactivity. This uniqueness can lead to distinct biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-9-16-18(10-14(13)2)26-20(22-16)23(12-15-5-3-7-21-11-15)19(24)17-6-4-8-25-17/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNESVJPQTIJHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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